molecular formula C13H22N2 B138175 4-(Octylamino)pyridine CAS No. 64690-19-3

4-(Octylamino)pyridine

Cat. No.: B138175
CAS No.: 64690-19-3
M. Wt: 206.33 g/mol
InChI Key: RHDWCSIBVZKRRU-UHFFFAOYSA-N
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Description

4-(Octylamino)pyridine is an organic compound with the molecular formula C₁₃H₂₂N₂. It is characterized by a pyridine ring substituted with an octylamino group at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octylamino)pyridine typically involves the reaction of pyridine with octylamine. One common method includes the use of pyridine and octylamine in the presence of a catalyst under controlled temperature and pressure conditions. The reaction proceeds through nucleophilic substitution, where the amino group of octylamine replaces a hydrogen atom on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Octylamino)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Octylamino)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Octylamino)pyridine involves its interaction with specific molecular targets. The octylamino group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its octylamino substitution, which imparts distinct physicochemical properties. This substitution enhances its lipophilicity and potential biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(Octylamino)pyridine, also known as N-octylpyridin-4-amine, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and industry.

This compound is characterized by the molecular formula C13H22N2C_{13}H_{22}N_2 and a molecular weight of 206.33 g/mol. It features a pyridine ring substituted with an octylamino group at the fourth position. The compound is typically synthesized through nucleophilic substitution reactions involving pyridine and octylamine, often facilitated by catalysts under controlled conditions.

Common Synthesis Method:

  • Reactants: Pyridine and octylamine
  • Conditions: Catalytic environment, controlled temperature (typically around 130 °C), and pressure.
  • Yield: Approximately 78.5% in large-scale production settings .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its potential as an antimicrobial agent, particularly in the context of hospital-acquired infections.

Key Findings:

  • Antibacterial Activity: The compound has shown efficacy against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have demonstrated that this compound can inhibit the growth of these bacteria at varying concentrations .
  • Antifungal Activity: It also possesses antifungal properties, effective against yeasts such as Candida albicans and filamentous fungi like Aspergillus niger .
Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliGrowth inhibition
Candida albicansEffective antifungal agent
Aspergillus nigerAntifungal properties noted

The mechanism by which this compound exerts its biological effects is believed to involve its interaction with cellular membranes and specific molecular targets. The lipophilicity imparted by the octylamino group enhances its ability to penetrate biological membranes, allowing it to interact with enzymes and receptors involved in cellular signaling pathways .

Interaction Studies with Anti-Alzheimer's Drugs

A study explored the interaction of this compound with anti-Alzheimer's drugs such as tacrine. The research utilized various spectroscopic techniques to assess binding affinities, revealing that this compound could significantly influence the pharmacokinetics of these drugs through complex formation .

Findings:

  • The interaction was mediated via hydrogen bonding and van der Waals forces.
  • Binding constants indicated stronger interactions with certain drugs compared to others.

Applications in Medicine

Given its antimicrobial properties, this compound is being investigated for potential applications in developing new disinfectants and antimicrobial agents. One notable derivative synthesized from this compound is Octenidine, which is widely used as a skin disinfectant in clinical settings.

Properties

IUPAC Name

N-octylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-13-8-11-14-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDWCSIBVZKRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90983313
Record name N-Octylpyridin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64690-19-3
Record name N-Octyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64690-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Octylamino)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064690193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octylpyridin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-octylpyridin-4-amine
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Record name 4-(OCTYLAMINO)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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